molecular formula C17H20ClN3O B6446060 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549021-31-8

2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6446060
CAS No.: 2549021-31-8
M. Wt: 317.8 g/mol
InChI Key: DBTJUDCEFKTFHG-UHFFFAOYSA-N
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Description

2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrazine derivative is reacted with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazine derivative with additional oxygen-containing functional groups, while reduction may lead to the formation of a fully saturated piperidine ring.

Scientific Research Applications

2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyridine
  • **2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)benzene

Uniqueness

2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a piperidine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-3-1-2-15(10-16)12-21-8-4-14(5-9-21)13-22-17-11-19-6-7-20-17/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTJUDCEFKTFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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